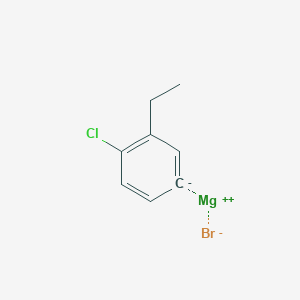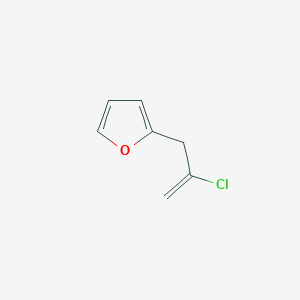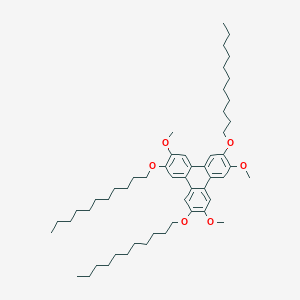
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triphenylene derivatives, which are characterized by their aromatic, planar structures. These properties make them suitable for use in organic electronics, liquid crystals, and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring.
Alkylation: Attachment of undecyloxy groups through etherification reactions.
Common reagents used in these reactions include methanol, sodium hydride, and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or other oxidized forms.
Reduction: Reduction of any oxidized intermediates back to methoxy groups.
Substitution: Replacement of methoxy or undecyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triphenylene compounds.
科学的研究の応用
2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying interactions with biological macromolecules due to its planar structure.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic applications. Additionally, its ability to form stable complexes with other molecules can be exploited in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- 2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene
- 3,7,10-tripentoxytriphenylene-2,6,11-triol
Uniqueness
Compared to similar compounds, 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene has longer alkyl chains (undecyloxy groups), which can enhance its solubility and flexibility. This makes it particularly useful in applications requiring high-performance materials with specific solubility and mechanical properties.
特性
CAS番号 |
921938-31-0 |
|---|---|
分子式 |
C54H84O6 |
分子量 |
829.2 g/mol |
IUPAC名 |
2,6,11-trimethoxy-3,7,10-tri(undecoxy)triphenylene |
InChI |
InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)44-38-50(56-5)53(59-35-32-29-26-23-20-17-14-11-8-2)41-47(44)48-42-54(51(57-6)39-45(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |
InChIキー |
MPDFUYUQYOMCMB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCCCCCC)OCCCCCCCCCCC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
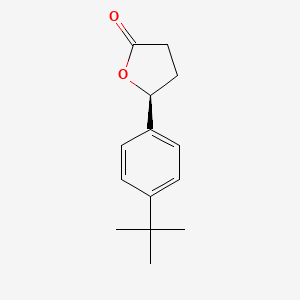

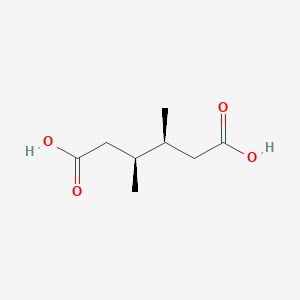
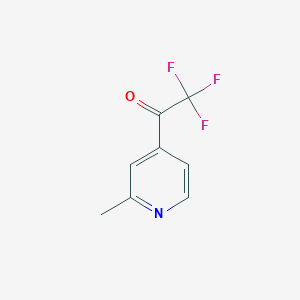
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
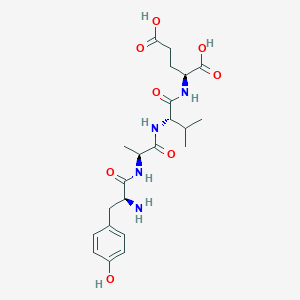
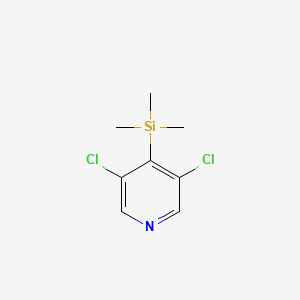
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)

